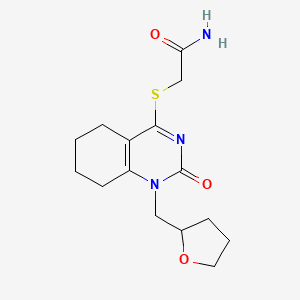

2-((2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

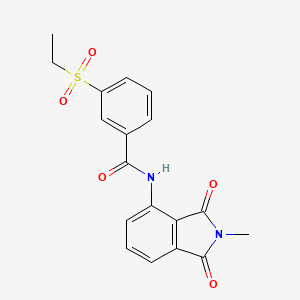

This compound is a derivative of hexahydroquinazolin, which is a type of nitrogen-containing heterocycle . It also contains a tetrahydrofuran group, which is a type of oxygen-containing heterocycle . The presence of these groups could potentially give this compound interesting biological activities, but without specific studies, it’s hard to say for sure.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the hexahydroquinazolin ring, possibly through a condensation reaction . The tetrahydrofuran group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of this compound is C21H25N3O3S, and its molecular weight is 399.51. It contains several functional groups, including an amide, a thioether, and a tetrahydrofuran ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not known, as it doesn’t appear to have been characterized in the literature.Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. A study by Ibrahim A. Al-Suwaidan et al. (2016) demonstrated that certain quinazolinone analogues possess broad-spectrum antitumor activities, showing greater potency compared to the positive control, 5-FU. Molecular docking studies further suggested that these compounds inhibit growth through specific kinase inhibition, hinting at their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).

Antibacterial Activity

Another study focused on the synthesis of quinazolinone derivatives with triazole moieties, revealing their potential as antibacterial agents against several bacterial strains, including S. aureus and E. coli. These compounds were synthesized through a series of condensation reactions and showed promising antibacterial properties, underscoring the versatility of quinazolinone scaffolds in developing new antimicrobial agents (Singh et al., 2010).

Molecular Docking Studies

A study by A. El-Azab et al. (2016) utilized molecular docking to investigate the interaction between quinazolinone derivatives and BRCA2 complex, a protein associated with breast cancer. The research highlighted the compound's potential inhibitory activity against BRCA2 complex, suggesting a possible role in cancer treatment through molecular targeting (El-Azab et al., 2016).

Synthesis and Characterization

Quinazolinone derivatives have also been synthesized and characterized for their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. A study by Y. Riadi et al. (2021) detailed the preparation and evaluation of these compounds, demonstrating their potent cytotoxic activity against several cancer cell lines and highlighting their role as effective anti-cancer agents (Riadi et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not known, as it doesn’t appear to have been studied for toxicity.

Future Directions

properties

IUPAC Name |

2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c16-13(19)9-22-14-11-5-1-2-6-12(11)18(15(20)17-14)8-10-4-3-7-21-10/h10H,1-9H2,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSYLAYUTYYLAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(acenaphtho[1,2-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2671504.png)

![2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}-acetic acid](/img/structure/B2671505.png)

![4-bromo-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671506.png)

![ethyl 4-({[({1-[(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)methyl]cyclopentyl}acetyl)oxy]acetyl}amino)benzoate](/img/structure/B2671508.png)

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![(E)-3-(Furan-2-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2671520.png)

![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)